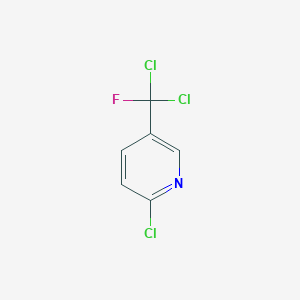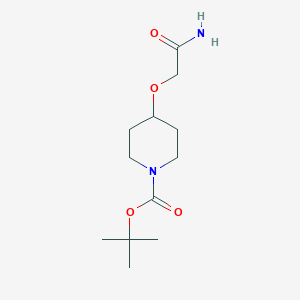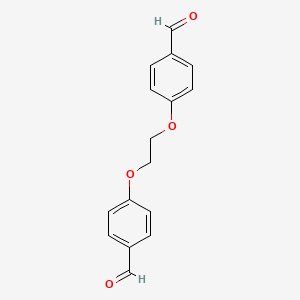
2-Chloro-5-(dichlorofluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(dichlorofluoromethyl)pyridine is an organofluorine compound with the molecular formula C6H3Cl3FN and a molecular weight of 214.4 g/mol. This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine and dichlorofluoromethyl groups. It is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(dichlorofluoromethyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), yielding 2-chloro-5-pentafluoroethylpyridine . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Chloro-5-(dichlorofluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium pentafluoropropionate and copper(I) iodide, with reactions often conducted in solvents like NMP.
Major Products: The products formed depend on the specific reactions and conditions, but they generally involve modifications to the pyridine ring or the substituent groups.
Applications De Recherche Scientifique
2-Chloro-5-(dichlorofluoromethyl)pyridine has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(dichlorofluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its chemical stability and reactivity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(dichlorofluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but with two fluorine atoms instead of one.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different chemical properties and reactivity.
2-Chloro-5-fluoropyridine: A simpler compound with only one fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of multiple halogen atoms.
Propriétés
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














